

2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid for quantitative proteomics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-[(2-hydroxybenzoyl)
(¹⁵N)amino]acetic acid

Cat. No.: B587273

[Get Quote](#)

Application Notes and Protocols for Quantitative Proteomics

Topic: 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid for Quantitative Proteomics

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative proteomics is a critical discipline in modern biological research and drug development, enabling the large-scale measurement of protein abundance. A key technique in this field is the use of stable isotope labeling, which allows for the accurate comparison of protein levels between different biological samples. While a variety of isotopic labeling strategies exist, this document focuses on the application of nitrogen-15 (¹⁵N) labeling.

We will first detail the well-established method of ¹⁵N metabolic labeling, a powerful approach for globally incorporating ¹⁵N into the proteome. Subsequently, we will explore the potential applications of a novel, specific labeling reagent, 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid. Although not a standard commercially available reagent for this purpose, its structure suggests potential utility in chemical labeling strategies or as an internal standard, drawing parallels with existing methodologies.

Part 1: ^{15}N Metabolic Labeling for Quantitative Proteomics

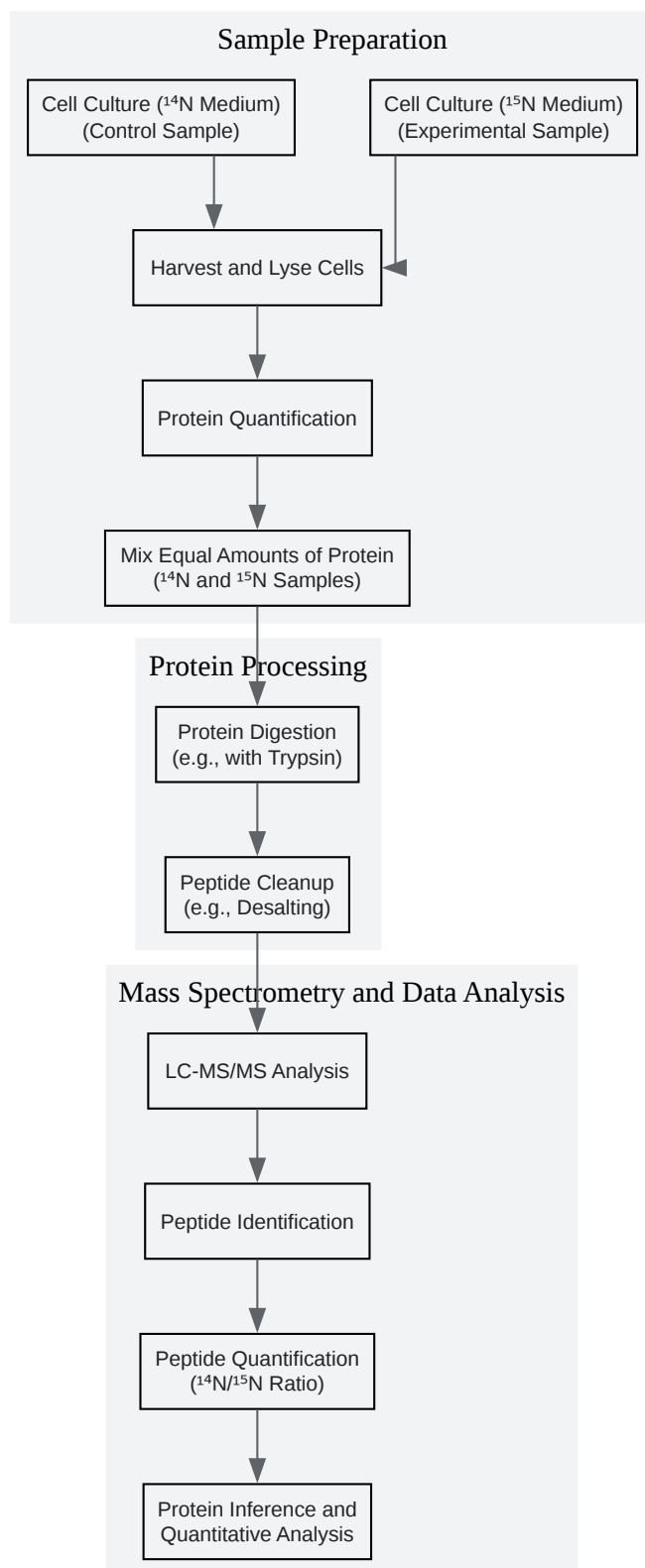
Metabolic labeling with stable isotopes is a highly accurate method for quantitative proteomics because the isotopic label is incorporated in vivo, minimizing quantitative errors that can be introduced during sample preparation.[1][2] ^{15}N metabolic labeling involves growing cells or organisms on a medium where the sole nitrogen source is enriched with the heavy ^{15}N isotope. [3] This results in a proteome where nearly all nitrogen atoms are ^{15}N .

Applications of ^{15}N Metabolic Labeling

- Differential Protein Expression Studies: Compare protein abundance between different cell states (e.g., diseased vs. healthy, treated vs. untreated).[2]
- Protein Turnover Analysis: By switching between ^{14}N and ^{15}N media, the rates of protein synthesis and degradation can be measured.
- Quantitative Analysis of Post-Translational Modifications (PTMs): Determine changes in the stoichiometry of PTMs.
- Creation of Internal Standards: A fully ^{15}N -labeled proteome can be used as an internal standard to spike into unlabeled samples, enabling accurate and reproducible quantification. [3]

Experimental Workflow for ^{15}N Metabolic Labeling

The general workflow for a quantitative proteomics experiment using ^{15}N metabolic labeling is depicted below.



[Click to download full resolution via product page](#)

Caption: Workflow for quantitative proteomics using ^{15}N metabolic labeling.

Detailed Experimental Protocol: ^{15}N Metabolic Labeling of Cultured Cells

- Cell Culture:
 - Culture two populations of cells. For the "light" sample, use standard cell culture medium containing natural abundance nitrogen (predominantly ^{14}N).
 - For the "heavy" sample, use a specially formulated medium where all nitrogen sources (e.g., amino acids, ammonium salts) are replaced with their ^{15}N -labeled counterparts.
 - Culture the cells for a sufficient number of passages in the ^{15}N medium to ensure near-complete incorporation of the heavy isotope. The required duration depends on the cell doubling time.[\[4\]](#)
- Sample Harvesting and Lysis:
 - Harvest the "light" and "heavy" cell populations separately.
 - Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Protein Quantification:
 - Determine the protein concentration of both the "light" and "heavy" lysates using a standard protein assay (e.g., BCA assay).
- Sample Mixing and Protein Digestion:
 - Mix equal amounts of protein from the "light" and "heavy" samples.
 - Perform in-solution or in-gel digestion of the mixed protein sample. A common method is to reduce the proteins with DTT, alkylate with iodoacetamide, and then digest with trypsin overnight at 37°C .
- Peptide Desalting:

- Desalt the resulting peptide mixture using a C18 StageTip or a similar solid-phase extraction method to remove salts and other contaminants that can interfere with mass spectrometry analysis.
- LC-MS/MS Analysis:
 - Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides will be separated by reverse-phase chromatography and then ionized and analyzed in the mass spectrometer.
 - The mass spectrometer will detect pairs of peptide peaks corresponding to the "light" (^{14}N) and "heavy" (^{15}N) forms. The mass difference between the pair will depend on the number of nitrogen atoms in the peptide.
- Data Analysis:
 - Use specialized proteomics software to identify the peptides from the MS/MS spectra and to quantify the relative abundance of the "light" and "heavy" forms of each peptide by comparing their peak intensities.
 - The peptide ratios are then used to infer the relative abundance of the corresponding proteins in the original samples.

Quantitative Data Presentation

The results of a ^{15}N metabolic labeling experiment are typically presented in a table that includes the identified proteins, their accession numbers, the calculated protein ratios (heavy/light), and statistical significance values (e.g., p-value).

Protein Accession	Gene Name	Protein Description	H/L Ratio	p-value
P02768	ALB	Serum albumin	1.05	0.89
P60709	ACTB	Actin, cytoplasmic 1	2.54	0.001
Q06830	HSP90AA1	Heat shock protein HSP 90-alpha	0.98	0.92
P10636	G6PD	Glucose-6-phosphate 1-dehydrogenase	0.45	0.005

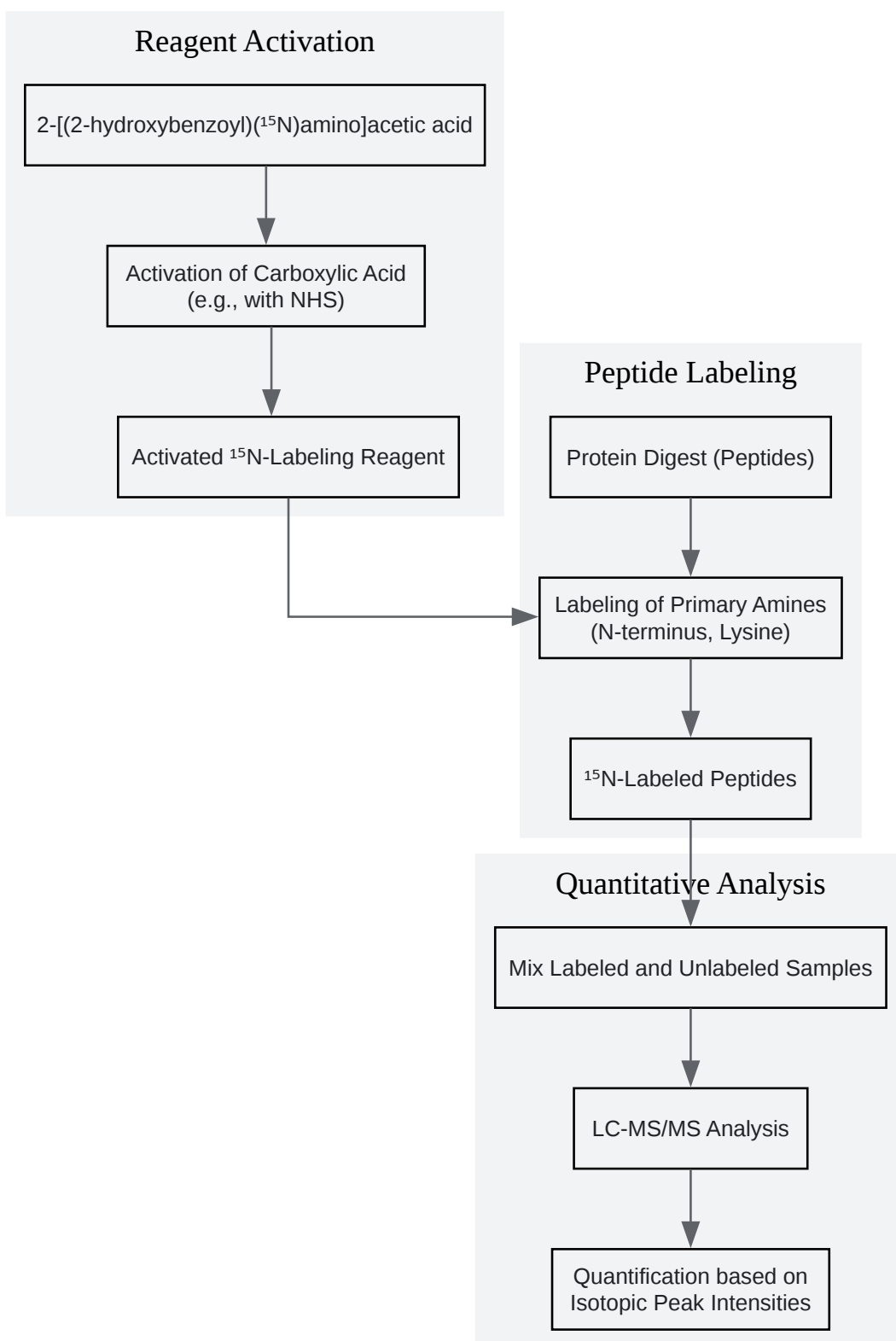
Part 2: Potential Applications of 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid

While not a standard reagent, the chemical structure of 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid suggests two potential applications in quantitative proteomics: as a chemical labeling reagent or as an internal standard.

Application 1: Amine-Reactive Chemical Labeling Reagent

Many chemical labeling strategies in proteomics target primary amines on peptides (the N-terminus and the epsilon-amino group of lysine residues) due to their widespread presence.^[5] Reagents for this purpose often contain an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester.^{[1][6]}

The 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid molecule could be chemically modified to create an amine-reactive reagent. For example, the carboxylic acid group could be activated to form an NHS ester. This would result in a novel ¹⁵N-containing labeling reagent.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Using ¹⁵N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid for quantitative proteomics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b587273#2-2-hydroxybenzoyl-15n-amino-acetic-acid-for-quantitative-proteomics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com